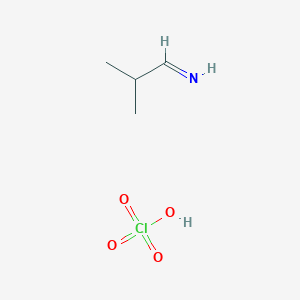
2-Methylpropan-1-imine;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropan-1-imine;perchloric acid is a compound that combines an imine group with perchloric acid Imine compounds are characterized by the presence of a carbon-nitrogen double bond (C=N), while perchloric acid is a strong acid known for its oxidizing properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-1-imine typically involves the reaction of 2-methylpropanal with ammonia or a primary amine under acidic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the imine is formed through a condensation reaction where water is eliminated .
For the perchloric acid component, it is often prepared by reacting sodium perchlorate with a strong acid like hydrochloric acid. The resulting perchloric acid is then combined with the imine to form the final compound .
Industrial Production Methods
Industrial production of 2-Methylpropan-1-imine;perchloric acid would likely involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropan-1-imine;perchloric acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form nitriles or other oxidized nitrogen compounds.
Reduction: The imine can be reduced to form amines.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products
Oxidation: Nitriles or other oxidized nitrogen compounds.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylpropan-1-imine;perchloric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylpropan-1-imine;perchloric acid involves the reactivity of the imine group and the strong acidic nature of perchloric acid. The imine group can act as a nucleophile or electrophile in various reactions, while perchloric acid can facilitate protonation and oxidation reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropan-1-amine: A primary amine with similar structural features but lacks the imine group.
2-Methylpropan-2-ol: An alcohol with a similar carbon backbone but different functional groups.
2-Chloro-2-methylpropane: A halogenated compound with similar carbon structure but different reactivity
Uniqueness
2-Methylpropan-1-imine;perchloric acid is unique due to the combination of the reactive imine group and the strong oxidizing properties of perchloric acid. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Eigenschaften
CAS-Nummer |
61355-21-3 |
|---|---|
Molekularformel |
C4H10ClNO4 |
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
2-methylpropan-1-imine;perchloric acid |
InChI |
InChI=1S/C4H9N.ClHO4/c1-4(2)3-5;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
YHFMMUDKTHIESR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=N.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


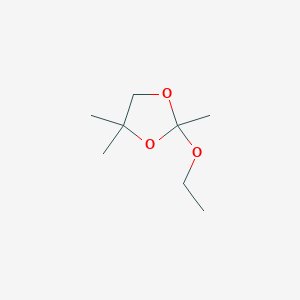

![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}urea](/img/structure/B14588093.png)
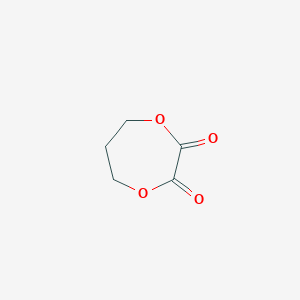
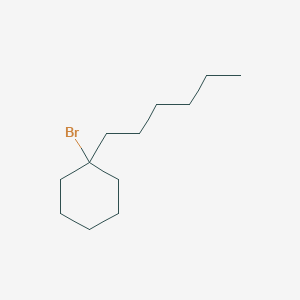
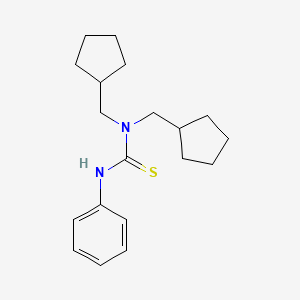
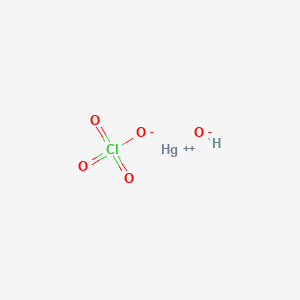
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
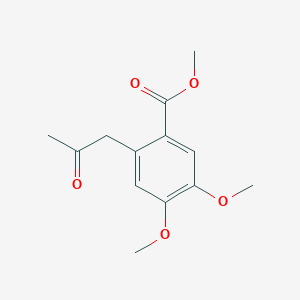

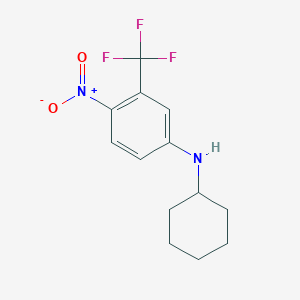
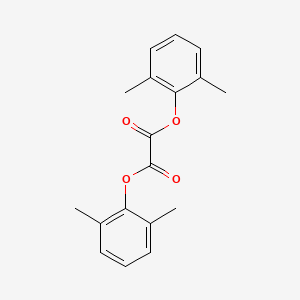
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
